4-Ethyl-2-(trifluoromethyl)anilinehydrochloride
Description
Properties
Molecular Formula |
C9H11ClF3N |
|---|---|
Molecular Weight |
225.64 g/mol |
IUPAC Name |
4-ethyl-2-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C9H10F3N.ClH/c1-2-6-3-4-8(13)7(5-6)9(10,11)12;/h3-5H,2,13H2,1H3;1H |
InChI Key |
WTEXFIURKCFSCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(trifluoromethyl)anilinehydrochloride typically involves a multi-step process. One common method includes the reaction of 4-chloro-2-(trifluoromethyl)aniline with ethyl magnesium bromide (Grignard reagent) under controlled conditions to introduce the ethyl group. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(trifluoromethyl)anilinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce halogen atoms onto the aromatic ring.
Scientific Research Applications
4-Ethyl-2-(trifluoromethyl)anilinehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(trifluoromethyl)anilinehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly influence physicochemical properties and reactivity. Below is a comparative analysis with key analogs:
Table 1: Substituent and Molecular Data
Table 2: Reaction Yields and Conditions
Biological Activity
4-Ethyl-2-(trifluoromethyl)aniline hydrochloride is an organic compound notable for its unique structure, which includes an ethyl group at the para position and a trifluoromethyl group at the ortho position of the aniline ring. This configuration not only enhances its solubility in aqueous environments due to the hydrochloride form but also significantly influences its biological activity. The following sections delve into the compound's synthesis, biological mechanisms, and relevant research findings.
- Molecular Formula : C9H11ClF3N
- Molecular Weight : 225.64 g/mol
- IUPAC Name : 4-Ethyl-2-(trifluoromethyl)aniline hydrochloride
Synthesis
The synthesis of 4-Ethyl-2-(trifluoromethyl)aniline hydrochloride can be achieved through several methods, including:
- Electrophilic Aromatic Substitution : Using trifluoroacetic acid and ethyl-substituted anilines under controlled conditions.
- Reduction Reactions : Reducing corresponding nitro derivatives to yield the amine form.
The biological activity of 4-Ethyl-2-(trifluoromethyl)aniline hydrochloride primarily stems from its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and potentially alters binding affinities to enzymes and receptors, which may lead to diverse pharmacological effects.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial activity against specific bacterial strains.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anticancer Properties : Research has indicated that compounds with trifluoromethyl groups can exhibit anticancer activity by disrupting cellular signaling pathways. A study demonstrated that derivatives of 4-Ethyl-2-(trifluoromethyl)aniline showed cytotoxic effects on cancer cell lines, suggesting potential for therapeutic applications .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of similar compounds in models of neurodegeneration, proposing that 4-Ethyl-2-(trifluoromethyl)aniline hydrochloride might mitigate oxidative stress in neuronal cells .
- Toxicological Studies : Toxicity assessments have shown that while the compound exhibits promising biological activities, it is essential to evaluate its safety profile thoroughly due to potential mutagenic properties observed in related compounds .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Trifluoromethyl)aniline | Lacks ethyl group | Simpler structure; used in various syntheses |
| N-Ethyl-4-(trifluoromethyl)aniline Hydrochloride | Different ethyl positioning | May exhibit varied biological activities due to structural differences |
The presence of both ethyl and trifluoromethyl groups in 4-Ethyl-2-(trifluoromethyl)aniline hydrochloride significantly alters its reactivity and biological profile compared to its analogs.
Q & A
Q. How can researchers optimize the synthesis of 4-Ethyl-2-(trifluoromethyl)aniline hydrochloride to achieve high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of an aniline precursor. For example, a tert-butyl carbamate intermediate may be deprotected using hydrogen chloride in 1,4-dioxane, followed by purification via crystallization with ether/hexane . Key parameters to optimize include:
- Reaction time : Extended stirring (e.g., overnight) ensures complete deprotection .
- Solvent selection : Use of polar aprotic solvents (e.g., 1,4-dioxane) enhances reaction efficiency .
- Purification : Crystallization with ether/hexane removes impurities, achieving >80% yield and >95% purity (confirmed via LCMS and HPLC) .
Q. What analytical techniques are critical for characterizing 4-Ethyl-2-(trifluoromethyl)aniline hydrochloride?
- Methodological Answer :
- NMR spectroscopy : Identifies structural features (e.g., ethyl and trifluoromethyl groups) and confirms salt formation (HCl proton signal at δ ~12 ppm) .
- LCMS : Validates molecular weight (e.g., m/z 236 [M+H]+) and monitors reaction progress .
- HPLC : Assesses purity (>95%) using reverse-phase columns under gradient elution .
Q. How does the hydrochloride salt form influence solubility and stability in experimental settings?
- Methodological Answer : The hydrochloride salt enhances water solubility, making it suitable for aqueous reaction conditions or biological assays . Stability studies should include:
- pH control : Maintain acidic conditions (pH <4) to prevent freebase precipitation .
- Storage : Store under vacuum or inert gas to avoid hygroscopic degradation .
Advanced Research Questions
Q. What reaction mechanisms explain the reactivity of the trifluoromethyl group in nucleophilic substitution or oxidation reactions?
- Methodological Answer : The electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring for electrophilic substitution at the ortho/para positions. For oxidation:
- Quinone formation : Use oxidizing agents like KMnO₄ in acidic conditions to generate quinone derivatives, monitored by UV-Vis spectroscopy .
- Nucleophilic substitution : Replace the trifluoromethyl group with thiols or amines under Pd catalysis, requiring anhydrous conditions and inert atmosphere .
Q. How can researchers resolve contradictions in bioactivity data between structural analogs (e.g., 4-Ethyl vs. 4-Methoxy derivatives)?
- Methodological Answer :
- SAR studies : Compare binding affinities using enzyme inhibition assays (e.g., IC₅₀ measurements) to identify substituent effects .
- Computational modeling : Perform docking simulations to assess interactions with target receptors (e.g., antimicrobial targets) .
Example: Ethyl groups may enhance hydrophobic interactions, while methoxy groups alter electronic profiles, affecting potency .
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
- Fluorescence quenching : Monitors conformational changes in proteins upon compound binding .
- Metabolic profiling : Use LC-MS/MS to identify metabolites in hepatic microsome assays, critical for toxicity studies .
Q. How can discrepancies in synthetic yields between small-scale and industrial protocols be addressed?
- Methodological Answer :
- Scale-up challenges : Optimize heat transfer and mixing efficiency using continuous flow reactors to maintain reaction consistency .
- Catalyst loading : Reduce Pd catalyst amounts (e.g., from 5% to 1%) via ligand optimization to lower costs without compromising yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
